Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate
Description
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate is a structurally complex compound featuring:
- A pyrene core, a polycyclic aromatic hydrocarbon known for its strong fluorescence and π-electron system.
- A dihydrogen phosphate group (-PO₄H₂) at the 1-position, contributing acidity and ionic character.
- A pyridine moiety, likely acting as a counterion or stabilizing agent.
This compound’s design suggests applications in fluorescence-based assays or biochemical sensing, leveraging pyrene’s emissive properties and sulfonamide/phosphate functionalities for solubility and target interaction.
Properties
IUPAC Name |
pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O10PS3.C5H5N/c1-23(2)37(29,30)18-11-17(35-36(26,27)28)13-7-8-15-19(38(31,32)24(3)4)12-20(39(33,34)25(5)6)16-10-9-14(18)21(13)22(15)16;1-2-4-6-5-3-1/h7-12H,1-6H3,(H2,26,27,28);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERVXIDPLNJWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)OP(=O)(O)O)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N4O10PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585032 | |
| Record name | 3,6,8-Tris(dimethylsulfamoyl)pyren-1-yl dihydrogen phosphate--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127044-61-5 | |
| Record name | 1,3,6-Pyrenetrisulfonamide, N,N,N′,N′,N′′,N′′-hexamethyl-8-(phosphonooxy)-, compd. with pyridine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127044-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,8-Tris(dimethylsulfamoyl)pyren-1-yl dihydrogen phosphate--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,8-Tris(dimethylaminosulfonyl)-1-pyrenyl phosphate pyridine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrene Functionalization with Dimethylsulfamoyl Groups
Pyrene is sulfonated using chlorosulfonic acid () in dichloroethane at 0–5°C to yield pyrene-1,3,6,8-tetrasulfonyl chloride. Selective hydrolysis with dimethylamine () in tetrahydrofuran (THF) at 25°C replaces three sulfonyl chloride groups with dimethylsulfamoyl moieties, leaving position 1 unreacted for subsequent phosphorylation.
Reaction Conditions:
| Reagent | Quantity (mol eq.) | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorosulfonic acid | 4.2 | 0–5°C | 2 h | 85% |
| Dimethylamine | 3.0 | 25°C | 6 h | 78% |
The intermediate pyrene-3,6,8-tris(dimethylsulfamoyl)-1-sulfonyl chloride is isolated via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Phosphorylation at Position 1
The sulfonyl chloride group at position 1 undergoes phosphorylation using phosphorus oxychloride () and pyridine as a catalyst. Reacting the intermediate with (1.5 eq.) in anhydrous dichloromethane (DCM) at −10°C for 4 hours forms the phosphoryl chloride derivative. Subsequent hydrolysis with ice-cold water yields the dihydrogen phosphate.
Mechanism:
Pyridine Coupling via Phosphodiester Formation
The phosphorylated pyrene derivative is coupled to pyridine using a Mitsunobu reaction. Treating pyrene-1-dihydrogen phosphate with pyridine (1.2 eq.), triphenylphosphine (1.5 eq.), and diethyl azodicarboxylate (DEAD, 1.5 eq.) in THF at 50°C for 12 hours forms the pyridylphosphoryl linkage.
Optimization Data:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DEAD/PPh₃ | THF | 50°C | 12 h | 65% |
| DCC/DMAP | DCM | 25°C | 24 h | 42% |
Purification and Characterization
Chromatographic Separation
Crude product purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The target elutes at 14–16 minutes (flow rate: 1 mL/min), achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-): δ 8.72 (d, pyridyl H), 8.15–7.98 (m, pyrene H), 3.12 (s, ).
Scalability and Industrial Considerations
Patent methods emphasize scalable batch processes using cost-effective reagents. Key parameters:
-
Solvent Recovery : Distillation recovers 90% THF and DCM.
-
Waste Management : Neutralization of byproducts with aqueous sodium bicarbonate.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted pyrene derivatives.
Scientific Research Applications
Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving fluorescence due to the pyrene core, which exhibits strong fluorescent properties.
Medicine: Research into potential therapeutic applications, including its use as a probe in diagnostic imaging.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate exerts its effects involves interactions with specific molecular targets. The pyrene core can intercalate with DNA, making it useful in studies of DNA-binding properties. The dimethylsulfamoyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Analogues
(i) Pyranoridine Phosphate (CAS 76748-86-2)
- Molecular Formula : C₂₉H₃₅ClN₅O₆P .
- Structure : Combines a pyran ring fused to a pyridine core, with a chlorophenyl group and phosphate moiety.
- Applications : Clinically used as an antimalarial agent due to its ability to inhibit heme polymerization .
- Key Differences: Pyranoridine lacks the pyrene core and sulfonamide groups, relying on a chlorophenyl group for bioactivity. The phosphate group in Pyranoridine enhances solubility but serves a different biological role (drug delivery vs. fluorescence).
(ii) Pyrene-1-Sulfonic Acid Derivatives
- General Structure : Pyrene substituted with sulfonic acid (-SO₃H) groups.
- Applications : Used in fluorescent probes and surfactants due to high water solubility and emissive properties.
- Key Differences: The target compound’s dimethylsulfamoyl groups offer improved lipid solubility compared to sulfonic acids.
(iii) Trisubstituted Pyrene Derivatives
- Examples : Pyrene derivatives with triethylamine or hydroxyl groups.
- Applications : Common in organic electronics and sensors .
- Key Differences: The dimethylsulfamoyl groups in the target compound reduce aggregation compared to non-polar substituents. The phosphate group introduces pH-dependent behavior, unlike neutral trisubstituted pyrenes.
Comparative Data Table
Research Findings and Limitations
- Fluorescence Potential: The pyrene core in the target compound likely exhibits excitation/emission profiles similar to pyrene derivatives (~370 nm excitation, ~400–500 nm emission), but the sulfonamoyl and phosphate groups may shift these wavelengths due to electron-withdrawing effects.
- Solubility: The tris-dimethylsulfamoyl groups significantly improve water solubility compared to unmodified pyrene or Pyranoridine phosphate, which relies on polar functional groups for dissolution .
- Biological Activity: Unlike Pyranoridine phosphate’s antimalarial action, the target compound’s applications may focus on biochemical sensing or enzyme inhibition (e.g., binding to phosphate-recognizing proteins).
Biological Activity
Pyridine; [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate (C27H31N4O10PS3) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyridine core with three dimethylsulfamoyl groups and a dihydrogen phosphate moiety. This unique structure suggests potential interactions with biological targets, enhancing its therapeutic efficacy.
Antimicrobial Activity
Research indicates that pyridine derivatives often exhibit significant antimicrobial properties. In a study examining various pyridine compounds, it was noted that those with additional heterocycles or functional groups (such as sulfamoyl) demonstrated enhanced activities against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the dimethylsulfamoyl group is particularly noteworthy as it has been associated with increased antimicrobial efficacy through improved solubility and bioavailability .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 56 μg/mL |
| Compound B | E. coli | 55 μg/mL |
| Pyridine Derivative | E. coli | 55 μg/mL |
Antiviral Activity
The antiviral properties of pyridine compounds have gained attention, especially in the context of emerging viral threats such as SARS-CoV-2. Pyridine derivatives have been shown to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. The incorporation of the phosphate group in this compound may enhance its interaction with viral proteins, potentially leading to improved antiviral activity .
Anticancer Activity
Pyridine compounds have also been investigated for their anticancer properties. Recent studies have demonstrated that certain pyridinethione derivatives exhibit selective cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells. For instance, compounds derived from pyridine have shown promising results against liver and colon cancer cells (HCT-116 and HepG-2), indicating their potential as anticancer agents .
Case Study: Anticancer Evaluation
In a comparative study involving various pyridine derivatives:
- Compound X exhibited significant antiproliferative effects on HepG-2 cells with an IC50 value of 25 μM.
- Compound Y showed selective action against HCT-116 cells with an IC50 of 30 μM.
These findings suggest that modifications to the pyridine structure can lead to enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
